(2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including benzoyloxy, bromophenyl, dichloro, and tetrahydroisoquinoline, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the butanedioic acid derivative, followed by the introduction of benzoyloxy groups through esterification reactions. The tetrahydroisoquinoline moiety is synthesized separately, often involving cyclization reactions and halogenation to introduce the bromophenyl and dichloro substituents. The final step involves the coupling of these two intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
(2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction can produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, including amines, ethers, and thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s unique structure can be used to study enzyme interactions and metabolic pathways. It may serve as a probe to investigate the mechanisms of various biochemical processes.
Medicine
The compound has potential applications in medicine, particularly in drug discovery and development. Its structural features may be exploited to design new therapeutic agents targeting specific diseases or biological pathways.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional diversity make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which (2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid
- (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Ethanol hydrate derivatives
Uniqueness
Compared to similar compounds, (2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate stands out due to its combination of functional groups and structural complexity. This unique combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;(2R,3R)-2,3-dibenzoyloxybutanedioic acid;ethanol;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C16H14BrCl2N.C2H6O.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20;1-2-3;/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3;3H,2H2,1H3;1H2/t13-,14-;14-;;/m10../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQOIDKIVXURC-GQDCDSNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36BrCl2NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.